molecular formula C25H18N4O4S B2955434 6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111995-02-8

6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2955434
CAS No.: 1111995-02-8
M. Wt: 470.5
InChI Key: VLNCSURVQXEBPF-UHFFFAOYSA-N
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Description

The compound contains several structural components including a phenyl group, an oxadiazole ring, a thiophenol group, a dioxoloquinazolinone ring, and a tolyl group . Oxadiazoles are a class of heterocyclic aromatic chemical compounds known to appear in a variety of pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The crystal structure of similar compounds can be determined using X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazoles are known to participate in a variety of reactions due to the presence of the nitrogen and oxygen atoms in the ring .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed novel series of quinazoline derivatives, including structures related to the specified compound, to investigate their potential as antimicrobial agents. These compounds have been synthesized and evaluated for their activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species. The studies involve understanding the structure-activity relationships (SAR) through quantitative structure-activity relationship (QSAR) analyses to identify key pharmacophoric features responsible for biological activities.

  • Antimicrobial Activity : A notable study by Buha et al. (2012) synthesized a series of substituted quinazolines and screened them for antimicrobial activity against various bacterial species, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The study highlighted compounds exhibiting broad-spectrum activity against these microorganisms at minimal inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/mL (Buha et al., 2012).

  • Antifungal and Antibacterial Activities : Mohamed et al. (2010) reported the synthesis of novel quinazolinone derivatives with significant in vitro antimicrobial activity, showing potency against both bacterial and fungal pathogens. The study revealed compounds with potent anti-microbial activity, demonstrating the therapeutic potential of such derivatives in treating infectious diseases (Mohamed et al., 2010).

Synthesis and Characterization

The synthesis of quinazoline derivatives, including the specified compound, involves various chemical reactions to introduce different substituents, aiming to enhance biological activities. These synthetic routes are crucial for developing new pharmaceutical agents with improved efficacy and selectivity.

  • Synthetic Methods : Research by Chern et al. (1988) provides insights into the synthetic approaches for creating 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds. Such methodologies are fundamental in the development of novel quinazoline derivatives with potential biological applications (Chern et al., 1988).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some oxadiazole derivatives have been found to exhibit antimicrobial activity .

Properties

IUPAC Name

7-(3-methylphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c1-15-6-5-9-17(10-15)29-24(30)18-11-20-21(32-14-31-20)12-19(18)26-25(29)34-13-22-27-23(28-33-22)16-7-3-2-4-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNCSURVQXEBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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